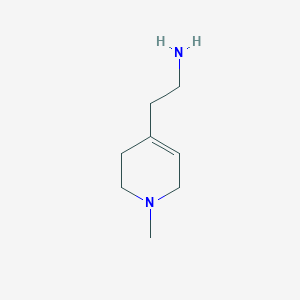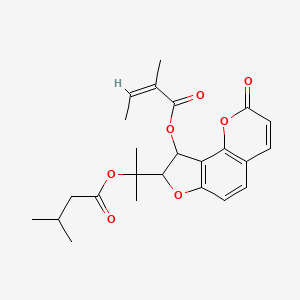
3'-(1''-(3-Methylbutanoyl))-angeloyl vaginidiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(1’'-(3-Methylbutanoyl))-angeloyl vaginidiol is a complex organic compound belonging to the furanocoumarin class. This compound is characterized by its unique structural features, which include a furan ring fused to a coumarin backbone, with additional functional groups that contribute to its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1’'-(3-Methylbutanoyl))-angeloyl vaginidiol typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the furanocoumarin core, followed by the introduction of the 3-methylbutanoyl and angeloyl groups. Common reagents used in these reactions include organic acids, bases, and catalysts that facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of each reaction step.
化学反応の分析
Types of Reactions
3’-(1’'-(3-Methylbutanoyl))-angeloyl vaginidiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various functionalized derivatives.
科学的研究の応用
3’-(1’'-(3-Methylbutanoyl))-angeloyl vaginidiol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating biological pathways and its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3’-(1’'-(3-Methylbutanoyl))-angeloyl vaginidiol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific effects being studied.
類似化合物との比較
Similar Compounds
Vaginol: A related furanocoumarin compound with similar structural features but different functional groups.
Angelicin: Another furanocoumarin with distinct biological activities and chemical properties.
Psoralen: A well-known furanocoumarin used in phototherapy and studied for its various biological effects.
Uniqueness
3’-(1’'-(3-Methylbutanoyl))-angeloyl vaginidiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
143061-67-0 |
|---|---|
分子式 |
C24H28O7 |
分子量 |
428.5 g/mol |
IUPAC名 |
[(8S,9R)-8-[2-(3-methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-21-19-16(10-8-15-9-11-17(25)29-20(15)19)28-22(21)24(5,6)31-18(26)12-13(2)3/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22+/m1/s1 |
InChIキー |
HQKAYCHMYMSSEQ-MKKZQTCBSA-N |
SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C |
異性体SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C |
正規SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C |
melting_point |
67-70°C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


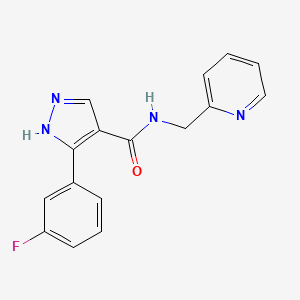
![2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide hydrochloride](/img/structure/B1652290.png)
![ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1652293.png)
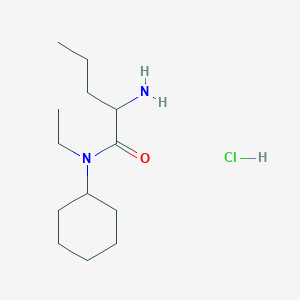
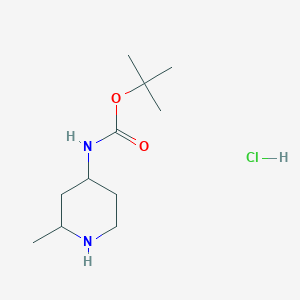
![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1652301.png)
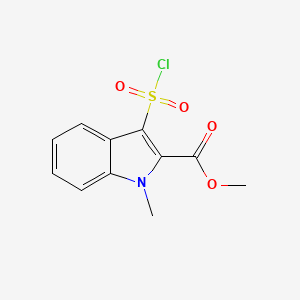
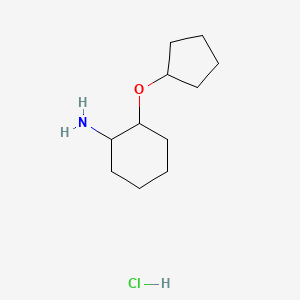
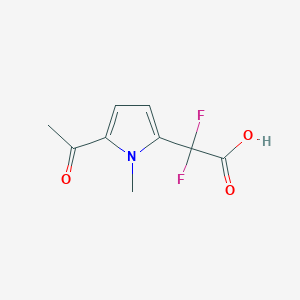
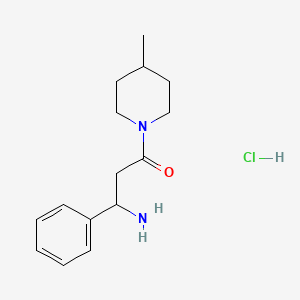
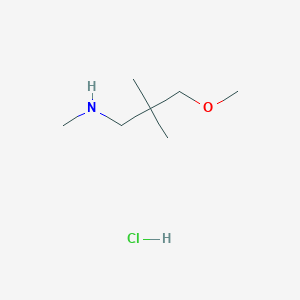
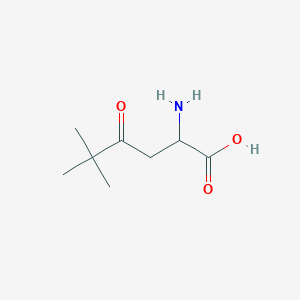
![2-[(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanimidamide](/img/structure/B1652311.png)
